molecular formula C10H16ClNS B149182 alpha-Methyl-4-(methylthio)-benzeneethanamine,monohydrochloride CAS No. 94784-92-6

alpha-Methyl-4-(methylthio)-benzeneethanamine,monohydrochloride

Cat. No.: B149182
CAS No.: 94784-92-6
M. Wt: 217.76 g/mol
InChI Key: DGCZWGSFSFNXNS-UHFFFAOYSA-N
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Description

  • Mechanism of Action

    Target of Action

    Alpha-Methyl-4-(methylthio)-benzeneethanamine, monohydrochloride, also known as 4-Methylthioamphetamine (4-MTA), is a designer drug of the substituted amphetamine class . It primarily targets the serotonin transporter protein , acting as a non-neurotoxic highly selective serotonin releasing agent (SSRA) in animals .

    Mode of Action

    4-MTA interacts with its target, the serotonin transporter protein, to induce the release of serotonin. This interaction results in an increase in serotonin levels in the synaptic cleft, which subsequently leads to enhanced serotonergic neurotransmission .

    Biochemical Pathways

    The primary biochemical pathway affected by 4-MTA is the serotonergic pathway . By acting as a serotonin releasing agent, 4-MTA increases the concentration of serotonin in the synaptic cleft, thereby enhancing the transmission of signals along this pathway .

    Pharmacokinetics

    These typically include oral absorption, distribution throughout the body, metabolism primarily in the liver, and excretion via the kidneys .

    Result of Action

    The increase in serotonin levels induced by 4-MTA can lead to a range of effects at the molecular and cellular level. These include enhanced mood, increased energy, and heightened sensory perception. It’s important to note that these effects can vary greatly depending on the individual and the dose taken .

    Action Environment

    The action, efficacy, and stability of 4-MTA can be influenced by various environmental factors. These include the individual’s physiological state, the presence of other substances, and the specific conditions under which the drug is taken. For example, the effects of 4-MTA may be potentiated by other serotonergic agents, and its metabolism may be affected by liver function .

    Preparation Methods

      Synthetic Routes: The synthetic routes for 4-MTA are not widely documented, but it can be synthesized through various methods involving aromatic substitution reactions.

      Reaction Conditions: Specific reaction conditions may vary, but the key step typically involves introducing a methylthio group onto the phenyl ring.

      Industrial Production: Information on large-scale industrial production methods is limited due to its status as a designer drug.

  • Chemical Reactions Analysis

      Reactions: 4-MTA can undergo various reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions:

      Major Products: The major products depend on the specific reaction conditions and reagents used.

  • Scientific Research Applications

      Chemistry: 4-MTA serves as a valuable research tool for studying serotonin receptors and transporters.

      Biology: It can be used to investigate serotonin-related pathways and their impact on cellular processes.

      Medicine: Although not approved for medical use, research on its effects may inform drug development.

      Industry: Limited applications in industry due to its status as a designer drug.

  • Comparison with Similar Compounds

      Similar Compounds: Other substituted amphetamines, such as MDMA (ecstasy) and MDA, share structural similarities.

      Uniqueness: 4-MTA’s unique features lie in its methylthio substitution and its specific serotonergic effects.

    Properties

    IUPAC Name

    1-(4-methylsulfanylphenyl)propan-2-amine;hydrochloride
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C10H15NS.ClH/c1-8(11)7-9-3-5-10(12-2)6-4-9;/h3-6,8H,7,11H2,1-2H3;1H
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    DGCZWGSFSFNXNS-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC(CC1=CC=C(C=C1)SC)N.Cl
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C10H16ClNS
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    217.76 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    CAS No.

    94784-92-6
    Record name 4-Methylthioamphetamine hydrochloride
    Source ChemIDplus
    URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094784926
    Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
    Record name 4-METHYLTHIOAMPHETAMINE HYDROCHLORIDE
    Source FDA Global Substance Registration System (GSRS)
    URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9ZM6RBW7Y3
    Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
    Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
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    alpha-Methyl-4-(methylthio)-benzeneethanamine,monohydrochloride
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    alpha-Methyl-4-(methylthio)-benzeneethanamine,monohydrochloride
    Reactant of Route 3
    alpha-Methyl-4-(methylthio)-benzeneethanamine,monohydrochloride
    Reactant of Route 4
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    Reactant of Route 5
    alpha-Methyl-4-(methylthio)-benzeneethanamine,monohydrochloride
    Reactant of Route 6
    Reactant of Route 6
    alpha-Methyl-4-(methylthio)-benzeneethanamine,monohydrochloride

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